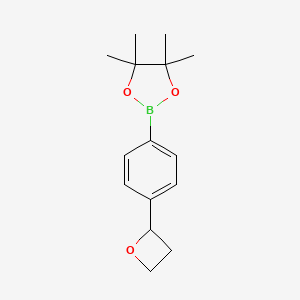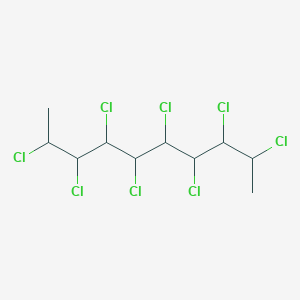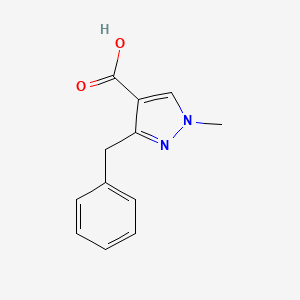
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15N and a molecular weight of 161.25 g/mol It is a derivative of tetrahydronaphthalene, characterized by the presence of a methyl group at the 6th position and an amine group at the 2nd position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reduction of corresponding nitro or ketone derivatives. One common method is the reduction of 6-methyl-5,6,7,8-tetrahydronaphthalen-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where the nitro or ketone precursor is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is efficient for large-scale production and ensures high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents such as LiAlH4 or NaBH4 are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the methyl group at the 6th position.
2-Aminotetralin: A rigid analogue with a similar amine group but different substitution pattern.
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine: Contains additional methyl groups, leading to different chemical properties.
Uniqueness
6-Methyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the methyl group at the 6th position, which influences its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity to certain biological targets and modify its chemical behavior compared to similar compounds .
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
6-methyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-5,7-8H,2-3,6,12H2,1H3 |
Clé InChI |
MXJIZXNZOJZPMH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



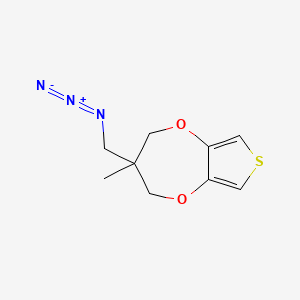


![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
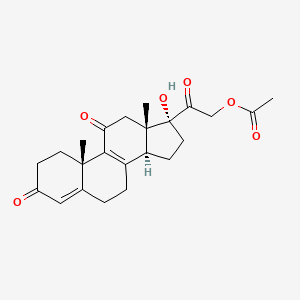
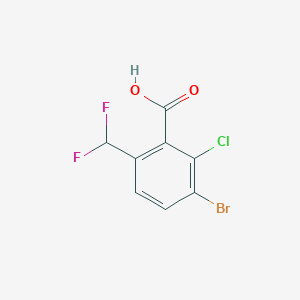
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
